molecular formula C8H14Cl2N2 B6160906 1-(5-ethylpyridin-3-yl)methanamine dihydrochloride CAS No. 2639423-56-4

1-(5-ethylpyridin-3-yl)methanamine dihydrochloride

Cat. No.: B6160906
CAS No.: 2639423-56-4
M. Wt: 209.1
InChI Key:
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Description

1-(5-ethylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C_9H_14N_2·2HCl. It is a derivative of pyridine, featuring an ethyl group at the 5-position of the pyridine ring and a methanamine group at the 3-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-ethylpyridin-3-yl)methanamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 5-ethylpyridin-3-ylamine with formaldehyde in the presence of formic acid, followed by acidification with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-ethylpyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield pyridine derivatives or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridines or amides.

Scientific Research Applications

1-(5-ethylpyridin-3-yl)methanamine dihydrochloride has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-ethylpyridin-3-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound generally acts by influencing biochemical processes at the molecular level.

Comparison with Similar Compounds

1-(5-ethylpyridin-3-yl)methanamine dihydrochloride is similar to other pyridine derivatives such as 3-aminopyridine, 2-ethylpyridine, and 4-methylpyridine. its unique ethyl group at the 5-position and methanamine group at the 3-position distinguish it from these compounds. These structural differences contribute to its distinct chemical properties and applications.

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Properties

CAS No.

2639423-56-4

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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